molecular formula C3H7NO3 B3049604 N-hydroxyalanine CAS No. 21209-71-2

N-hydroxyalanine

Cat. No.: B3049604
CAS No.: 21209-71-2
M. Wt: 105.09 g/mol
InChI Key: AWOUERYHOVSIAI-REOHCLBHSA-N
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Description

It is a white crystalline powder that is soluble in water but almost insoluble in ethanol, acetone, and other organic solvents . Hydroxyalanine is a significant compound in biochemistry and pharmaceutical research due to its role as a biochemical reagent and pharmaceutical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyalanine can be synthesized through various methods. One common synthetic route involves the hydroxylation of alanine. This process typically uses hydroxylamine as the hydroxylating agent under controlled conditions. The reaction can be catalyzed by metal catalysts such as palladium or platinum to enhance the yield and selectivity .

Industrial Production Methods: In industrial settings, hydroxyalanine is often produced via the catalytic hydrogenation of oximes. This method involves the reduction of oximes using hydrogen gas in the presence of a metal catalyst. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Hydroxyalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroxyalanine has numerous applications in scientific research:

Mechanism of Action

Hydroxyalanine exerts its effects through various mechanisms, depending on its application. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. It interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Hydroxyalanine is similar to other amino acid derivatives such as serine and threonine. it is unique due to its hydroxyl group attached to the β-carbon, which imparts distinct chemical and biological properties. Similar compounds include:

Hydroxyalanine’s unique structure allows it to participate in specific biochemical reactions and interactions that are not possible with other amino acids, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

21209-71-2

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

IUPAC Name

(2S)-2-(hydroxyamino)propanoic acid

InChI

InChI=1S/C3H7NO3/c1-2(4-7)3(5)6/h2,4,7H,1H3,(H,5,6)/t2-/m0/s1

InChI Key

AWOUERYHOVSIAI-REOHCLBHSA-N

SMILES

CC(C(=O)O)NO

Isomeric SMILES

C[C@@H](C(=O)O)NO

Canonical SMILES

CC(C(=O)O)NO

sequence

A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxyalanine
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N-hydroxyalanine
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N-hydroxyalanine
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Reactant of Route 6
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